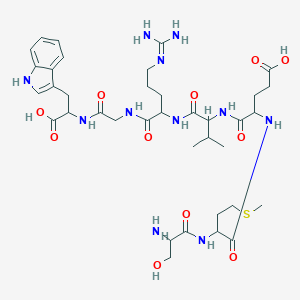

Neurotensin, ser(7)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neurotensin, ser(7)- is a neuropeptide that plays a crucial role in the regulation of various physiological processes such as neurotransmission, appetite, and pain perception. It is synthesized by the post-translational modification of the larger precursor protein, pro-neurotensin, which is primarily expressed in the central nervous system and the gastrointestinal tract. The purpose of

Mecanismo De Acción

Neurotensin, ser(7)- exerts its biological effects by binding to two different types of receptors, the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). Upon binding to NTSR1, neurotensin, ser(7)- activates a signaling pathway that involves the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. This signaling pathway ultimately leads to the modulation of various physiological processes such as neurotransmission, appetite, and pain perception. In contrast, the activation of NTSR2 by neurotensin, ser(7)- leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.

Efectos Bioquímicos Y Fisiológicos

Neurotensin, ser(7)- has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain perception. In addition, neurotensin, ser(7)- has been implicated in the regulation of several physiological processes such as blood pressure, body temperature, and gastrointestinal motility.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using neurotensin, ser(7)- in lab experiments is its ability to modulate various physiological processes, making it a useful tool for studying the underlying mechanisms of these processes. However, the use of neurotensin, ser(7)- in lab experiments is limited by its instability and the difficulty of synthesizing it in large quantities.

Direcciones Futuras

Future research on neurotensin, ser(7)- is likely to focus on the development of new compounds that can modulate its activity, as well as the elucidation of its role in various physiological and pathological processes. In addition, the development of new techniques for synthesizing and stabilizing neurotensin, ser(7)- may lead to the development of new therapeutic agents for the treatment of various diseases.

Métodos De Síntesis

The synthesis of neurotensin, ser(7)- involves the post-translational modification of pro-neurotensin, which is encoded by the NTS gene. The precursor protein is first translated into a larger pre-pro-neurotensin molecule that undergoes cleavage by the signal peptidase to form pro-neurotensin. Pro-neurotensin is then transported to the Golgi apparatus, where it undergoes further processing by the prohormone convertases to produce the mature neurotensin, ser(7)- peptide.

Aplicaciones Científicas De Investigación

Neurotensin, ser(7)- has been extensively studied for its role in various physiological processes such as neurotransmission, appetite, and pain perception. It has also been implicated in the pathophysiology of several diseases, including schizophrenia, Parkinson's disease, and cancer. As a result, neurotensin, ser(7)- has become a target for drug development, and several compounds have been designed to modulate its activity.

Propiedades

Número CAS |

104969-72-4 |

|---|---|

Nombre del producto |

Neurotensin, ser(7)- |

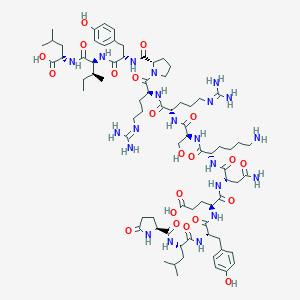

Fórmula molecular |

C76H119N21O21 |

Peso molecular |

1662.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

Clave InChI |

ZBPLQJQLWYPGOF-CNPUEMECSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Otros números CAS |

104969-72-4 |

Secuencia |

XLYENKSRRPYIL |

Sinónimos |

7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)